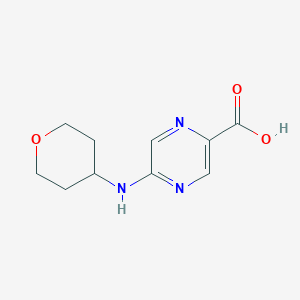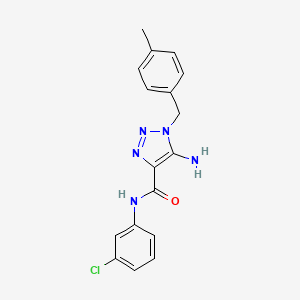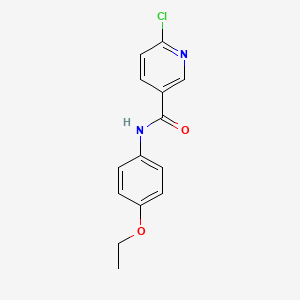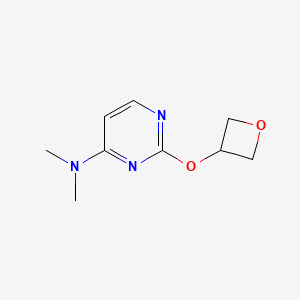
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is a derivative of pyrazine carboxylic acid, which is a class of compounds known for their diverse range of biological activities and applications in chemistry. While the specific compound is not directly studied in the provided papers, the related structures and functionalities can give insights into its potential properties and applications.
Synthesis Analysis
The synthesis of related pyrazine carboxylic acid derivatives involves multi-step reactions, often starting with simple precursors. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was achieved through cyclooligomerization of 2,6-dichloropyrazine and benzyl 2,3-dihydroxybenzoate under microwave irradiation, followed by further transformation to the corresponding carboxylic acid . Similarly, the synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters was performed using a one-pot condensation from aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester . These methods highlight the versatility of synthetic approaches in creating pyrazine carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of pyrazine carboxylic acid derivatives is characterized by the presence of pyrazine rings and carboxylic acid functionalities. In the case of the ortho-linked oxacalix benzene pyrazine, the enantiomers adopt 1,3-alternate conformations with carboxylic acid groups pointing in opposite directions in the solid state . For the 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the structure was elucidated using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . These studies demonstrate the importance of structural analysis in understanding the properties of these compounds.
Chemical Reactions Analysis
Pyrazine carboxylic acid derivatives participate in various chemical reactions, particularly those involving their functional groups. The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine forms supramolecular polymers via hydrogen bond interactions and can interact with transition metal ions to form metal-containing supramolecular complexes . These interactions are crucial for the self-assembly and formation of complex structures, which can be tailored for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine carboxylic acid derivatives are influenced by their molecular structures. For example, the presence of carboxylic acid groups can lead to the formation of hydrogen bonds, as seen in the one-dimensional supramolecular polymer formed by the ortho-linked oxacalix benzene pyrazine . The electronic properties, such as HOMO-LUMO energy levels, can be studied using theoretical methods like density functional theory, providing insights into the electronic transitions within the molecules . These properties are essential for understanding the behavior of these compounds in different environments and for designing new materials with desired characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is involved in complex synthesis processes and chemical reactions leading to various derivatives with potential applications. For instance, the synthesis of pyrazole derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves reactions with hydrazines, leading to compounds with antibacterial activities (Bildirici, Şener, & Tozlu, 2007). Additionally, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides showcases the versatility of pyrazine derivatives in organic synthesis, with potential implications for electronic and nonlinear optical properties (Ahmad et al., 2021).
Coordination Chemistry and Frameworks
Pyrazine derivatives play a crucial role in coordination chemistry, forming complexes with metals that have unique structural properties. For example, oxidovanadium(IV) complexes with pyrazine derivatives exhibit distinct behaviors in solid states and aqueous solutions, which could have implications for biotransformation and potential medical applications (Koleša-Dobravc et al., 2014).
Biological Applications
Research also extends into the biological applications of pyrazine derivatives. The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. illustrates the potential for producing valuable compounds for antituberculous agents through biotransformation processes (Wieser, Heinzmann, & Kiener, 1997). Additionally, novel 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrate promising anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of pyrazine derivatives (Kendre et al., 2013).
Material Science and Film Formation
In material science, amphiphilic compounds with a pyrazine nucleus have shown capabilities for forming monolayers and Langmuir–Blodgett films, suggesting applications in nanotechnology and materials engineering (Takehara et al., 1989).
Crystallography and Polymorphism
The study of pyrazinic acid's monoclinic polymorph provides insights into the crystalline structures of pyrazine derivatives, which could have implications for the development of new materials and the understanding of molecular interactions (Shi, Wu, & Xing, 2006).
Safety and Hazards
The safety data sheet for a similar compound, Pyrazine-2-carboxylic acid, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If contact occurs, the affected area should be rinsed immediately with plenty of water . If inhaled, the individual should be moved to fresh air . In case of ingestion, vomiting should not be induced, and medical attention should be sought .
Propiedades
IUPAC Name |
5-(oxan-4-ylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKBZWMJATYFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)


![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)


![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)